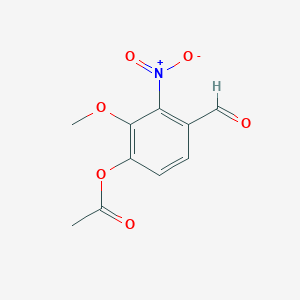

4-Formyl-2-methoxy-3-nitrophenyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59239. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-formyl-2-methoxy-3-nitrophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6/c1-6(13)17-8-4-3-7(5-12)9(11(14)15)10(8)16-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBQKXQWQSMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289105 | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2698-69-3 | |

| Record name | 2698-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-formyl-2-methoxy-3-nitrophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate from Vanillin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a valuable intermediate in organic synthesis, starting from the readily available precursor, vanillin. The synthesis is a two-step process involving the nitration of vanillin to yield 5-nitrovanillin, followed by the acetylation of the hydroxyl group. This document details the underlying chemical principles, provides a comparative analysis of various synthetic protocols, and presents detailed experimental procedures.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and fine chemical products.[1][2] Its utility stems from the presence of multiple reactive functional groups—an aldehyde, a methoxy group, a nitro group, and an acetate ester—which allow for diverse chemical transformations. This guide focuses on a reliable and well-documented synthetic pathway from vanillin, a naturally derived and cost-effective starting material.

Reaction Pathway

The synthesis proceeds via a two-step reaction sequence as illustrated below. The first step is the electrophilic aromatic substitution (nitration) of vanillin to introduce a nitro group at the C5 position of the benzene ring, yielding 5-nitrovanillin. The subsequent step involves the acetylation of the phenolic hydroxyl group of 5-nitrovanillin to produce the final product, this compound.

Figure 1: Overall synthesis pathway from vanillin.

Step 1: Nitration of Vanillin to 5-Nitrovanillin

The introduction of a nitro group onto the vanillin ring is a critical step. The hydroxyl and methoxy groups on the vanillin ring are ortho, para-directing activators, while the formyl group is a meta-directing deactivator. The nitration occurs ortho to the hydroxyl group and meta to the formyl group, at the C5 position.[3] Several methods have been reported for this transformation, with varying yields and reaction conditions.

Comparative Summary of Nitration Protocols

The following table summarizes various experimental conditions and reported yields for the synthesis of 5-nitrovanillin from vanillin.

| Protocol | Nitrating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 1 | Concentrated Nitric Acid | Glacial Acetic Acid | - | 0-40 | 1-4 | ~75 |

| 2 | Acetyl nitrate | - | Silica gel | - | - | up to 88 |

| 3 | Cerium Ammonium Nitrate (CAN) | 90% Acetic Acid | PEG-400 | 20-60 | 1-2.5 | >85 |

| 4 | Nitric Acid | Dichloromethane (DCM) | - | 0-5 | 0.33 | 64 |

| 5 | Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | - | Room Temp. | 0.17 | - |

Detailed Experimental Protocols for Nitration

This is a widely used and conventional method for the synthesis of 5-nitrovanillin.[1][4]

Reagents:

-

Vanillin

-

Concentrated Nitric Acid (65-70%)

-

Glacial Acetic Acid

Procedure:

-

Dissolve vanillin in glacial acetic acid in a round-bottom flask.

-

Cool the mixture in an ice bath to maintain a temperature between 0-5°C.

-

Slowly add concentrated nitric acid dropwise to the stirred solution while ensuring the temperature remains low.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (1:3).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the yellow solid product.

-

Collect the precipitate by filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from ethanol or acetic acid.[5]

This method offers a more environmentally friendly approach with high yields.[6][7]

Reagents:

-

Vanillin

-

Cerium Ammonium Nitrate (CAN)

-

90% Acetic Acid

-

Polyethylene glycol-400 (PEG-400)

Procedure:

-

In a round-bottom flask, combine vanillin (1 mmol), 90% acetic acid (2 mL), and PEG-400 (1.25 mmol).

-

While stirring, slowly add a solution of CAN (0.58 mmol) in water dropwise.

-

Maintain the reaction at a specific temperature (e.g., 20°C, 40°C, or 60°C) for 1.0 to 2.5 hours.[1]

-

Monitor the reaction's completion by TLC, using a 1:1 mixture of ethyl acetate and petroleum ether.[1][6]

-

Once the reaction is complete, pour the mixture into a sufficient amount of ice water to precipitate a yellow solid.[1][6]

-

Filter the solid and wash it with distilled water 2-3 times to obtain the crude product.[6]

Step 2: Acetylation of 5-Nitrovanillin

The final step in the synthesis is the acetylation of the phenolic hydroxyl group of 5-nitrovanillin to yield this compound. This is a standard esterification reaction.

Detailed Experimental Protocol for Acetylation

A general method for the acetylation of vanillin can be adapted for 5-nitrovanillin.[8]

Reagents:

-

5-Nitrovanillin

-

Acetic Anhydride

-

Dry Pyridine or Triethylamine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve 5-nitrovanillin in dichloromethane (DCM) in a round-bottom flask under anhydrous conditions.

-

Add acetic anhydride and dry pyridine (or triethylamine) to the solution. The base acts to neutralize the acetic acid byproduct.

-

Stir the mixture for 3-4 hours at room temperature.

-

Monitor the completion of the reaction by TLC using a 1:1 mixture of hexane and ethyl acetate.

-

Once the reaction is complete, evaporate the DCM.

-

Pour the resulting mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, rinse with water, and dry.

-

The crude product can be recrystallized from 95% ethanol to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the detailed experimental workflow for the two-step synthesis.

Figure 2: Detailed experimental workflow.

Conclusion

The synthesis of this compound from vanillin is a robust and well-documented process. This guide provides researchers and drug development professionals with a comprehensive understanding of the synthetic pathway, a comparison of different nitration protocols, and detailed experimental procedures. The choice of nitration method can be tailored based on desired yield, reaction time, and environmental considerations. The subsequent acetylation is a straightforward and efficient transformation, leading to the desired product in good purity after recrystallization.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 2698-69-3 | Benchchem [benchchem.com]

- 4. 5-Nitrovanillin - Wikipedia [en.wikipedia.org]

- 5. 5-Nitrovanillin|CAS 6635-20-7|Research Chemical [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Method for preparing 5-nitro vanillin - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Formyl-2-methoxy-3-nitrophenyl acetate. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound is a nitroaromatic compound that serves as a valuable intermediate in various synthetic pathways.[1] Its core structure consists of a substituted benzene ring containing a formyl, a methoxy, a nitro, and an acetate group. The interplay of these functional groups dictates its reactivity and utility in organic chemistry.[2]

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 2698-69-3 | [2][3][4] |

| Molecular Formula | C₁₀H₉NO₆ | [1][4] |

| Molecular Weight | 239.18 g/mol | [1][2][4] |

| InChI Key | HCFBQKXQWQSMNV-UHFFFAOYSA-N | [2] |

| MDL Number | MFCD00086004 | [1] |

| Purity | ≥95% | [1] |

Table 2: Handling and Storage

| Parameter | Recommendation | Source |

| Storage | Store at room temperature or in a refrigerator. | [1][5] |

| Handling | Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area. | [5][6] |

| Safety | Wear appropriate personal protective equipment (PPE). Wash hands thoroughly after handling. | [5][7] |

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural confirmation of this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (δ 9.8–10.5 ppm), two aromatic protons, the methoxy group protons, and the acetate methyl protons.[2]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should reveal ten unique carbon signals. Key signals include the aldehyde carbonyl carbon (δ 185–195 ppm), the acetate carbonyl carbon (δ 168–172 ppm), and six distinct aromatic carbon signals.[2]

Experimental Protocols

The primary synthetic route to this compound is a two-step process starting from vanillin.[2]

Step 1: Acetylation of Vanillin The synthesis begins with the acetylation of vanillin to form 4-formyl-2-methoxyphenyl acetate (also known as acetyl vanillin). This step protects the phenolic hydroxyl group.[2]

Step 2: Regioselective Nitration The acetylated intermediate undergoes regioselective nitration. The methoxy and acetoxy groups on the aromatic ring direct the incoming nitro group to the desired position, ortho to the methoxy group and meta to the formyl group.[2]

-

Methodology :

-

Dissolve 4-formyl-2-methoxyphenyl acetate in a suitable solvent such as dichloromethane.[2]

-

Cool the solution to a low temperature, typically between -10°C and -5°C, to control the reaction's exothermicity.[2]

-

Slowly add a strong nitrating agent, like fuming nitric acid, to the cooled solution.[2]

-

The reaction mixture is stirred until the reaction is complete, after which it is worked up to isolate the final product, this compound.

-

This compound can be used as a reactant in the synthesis of Schiff bases.

-

Methodology :

-

Dissolve this compound (0.0995 g) and a primary amine, such as 3-chloro-4-methylaniline (0.0706 g), in a solvent like methanol (20 mL).[8]

-

Stir the mixture at room temperature for approximately 45 minutes until a clear solution is formed.[8]

-

Allow the solution to stand undisturbed for several days to facilitate the crystallization of the Schiff base product.[8]

-

Significance and Applications

This compound holds considerable significance in advanced organic synthesis.

-

Stable Intermediate : It serves as a stable intermediate, with the acetate group acting as an effective protecting group for the phenolic hydroxyl. This allows for selective reactions on other parts of the molecule without interference from the phenol group.[2]

-

Precursor Molecule : It is a key precursor for synthesizing other valuable building blocks. For instance, it can be converted to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[2][9]

-

Pharmaceutical and Agrochemical Synthesis : The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its reactive nature facilitates the development of molecules with potential biological activities, including antimicrobial or anti-inflammatory properties.[1]

-

Dye and Pigment Industry : The presence of reactive formyl and nitro groups makes it a useful component in the synthesis of complex dyes and pigments.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 2698-69-3 | Benchchem [benchchem.com]

- 3. This compound | 2698-69-3 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. biosynth.com [biosynth.com]

- 8. 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS: 2698-69-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. This document consolidates available data on its chemical and physical properties, spectroscopic characteristics, synthesis protocols, and applications.

Chemical Identity and Properties

This compound, also known as 4-O-acetyl-2-nitrovanillin, is a substituted benzaldehyde derivative. The presence of a formyl, methoxy, nitro, and acetate group makes it a versatile building block in the synthesis of more complex molecules.[1]

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 2698-69-3 | [2][3] |

| IUPAC Name | (4-formyl-2-methoxy-3-nitrophenyl) acetate | [4] |

| Molecular Formula | C₁₀H₉NO₆ | [1][4] |

| Molecular Weight | 239.18 g/mol | [1][4] |

| InChI Key | HCFBQKXQWQSMNV-UHFFFAOYSA-N | |

| Canonical SMILES | CC(=O)OC1=C(C(=C(C=C1)C=O)--INVALID-LINK--[O-])OC | [4] |

Table 2: Physical and Chemical Properties

| Property | Value | Notes |

| XLogP3 | 0.9 | Computed |

| Hydrogen Bond Donor Count | 0 | Computed |

| Hydrogen Bond Acceptor Count | 7 | Computed |

| Rotatable Bond Count | 4 | Computed |

| Exact Mass | 239.04298701 Da | Computed |

| Melting Point | Data not available | |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

Note: Most physical properties are computationally derived and have not been experimentally verified in publicly available literature.

Spectroscopic Data (Predicted)

Detailed experimental spectra for this compound are not widely available. However, based on its structure, the following spectral characteristics are anticipated.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8–10.5 ppm (singlet) |

| Aromatic Protons (Ar-H) | - | |

| Methoxy Protons (-OCH₃) | - | |

| Acetyl Protons (-COCH₃) | - | |

| ¹³C NMR | Aldehyde Carbonyl (C=O) | δ 185–195 ppm |

| Acetate Carbonyl (C=O) | δ 168–172 ppm | |

| Aromatic Carbons | 6 distinct signals | |

| Methoxy Carbon | - | |

| Acetyl Carbon | - | |

| IR Spectroscopy | Aldehyde C=O Stretch | 1700-1720 cm⁻¹ |

| Ester C=O Stretch | 1760-1770 cm⁻¹ | |

| Asymmetric NO₂ Stretch | 1520-1560 cm⁻¹ | |

| Symmetric NO₂ Stretch | 1340-1370 cm⁻¹ |

Synthesis

The primary route for the synthesis of this compound is a two-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). The first step involves the protection of the phenolic hydroxyl group via acetylation, followed by the regioselective nitration of the resulting acetyl vanillin.

Experimental Protocols

Step 1: Acetylation of Vanillin to form 4-Formyl-2-methoxyphenyl acetate (Acetyl Vanillin)

-

Materials:

-

Vanillin (3.2 mmol)

-

Dichloromethane (DCM) (5-6 mL)

-

Acetic anhydride (3.84 mmol)

-

Dry pyridine (3.84 mmol)

-

-

Procedure:

-

Dissolve vanillin in dichloromethane under anhydrous conditions.

-

Add acetic anhydride and dry pyridine to the solution.

-

Stir the mixture for 3-4 hours at room temperature.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl acetate.

-

Evaporate the dichloromethane.

-

Pour the resulting mixture onto crushed ice to precipitate the product.

-

Filter the precipitate, rinse with water, and dry.

-

Recrystallize the crude product from 95% ethanol to obtain pure 4-Formyl-2-methoxyphenyl acetate.

-

Step 2: Nitration of 4-Formyl-2-methoxyphenyl acetate

-

Materials:

-

4-Formyl-2-methoxyphenyl acetate (acetyl vanillin) (2.59 mmol)

-

Dichloromethane (DCM) (5 mL)

-

Fuming nitric acid (2 mL)

-

Ice-cold water

-

-

Procedure:

-

Dissolve the acetyl vanillin in dichloromethane.

-

Cool the mixture in an ice bath to between -5 and -10°C and stir until a clear solution is obtained.

-

Slowly add fuming nitric acid to the reaction mixture.

-

Stir the reaction for 1-2 hours at room temperature.

-

For workup, add ice-cold water to the reaction mixture to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield this compound.

-

Confirm the product formation using TLC with a 1:1 Hexane:Ethyl acetate mobile phase.

-

Synthesis Workflow Diagram

References

A Comprehensive Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. This document outlines its fundamental molecular properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceuticals and agrochemicals.

Molecular Properties

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₆[1][2][3] |

| Molecular Weight | 239.18 g/mol [1][2][3][4] |

| CAS Number | 2698-69-3[2][4] |

Synthesis and Experimental Protocols

This compound plays a significant role as a stable intermediate for the synthesis of more complex molecules.[4] The acetate group serves as a protecting group for the phenolic hydroxyl group, which is crucial in multi-step synthetic pathways.[4] The synthesis of this compound is typically achieved through a two-step process starting from vanillin.

The initial step involves the acetylation of vanillin to protect the phenolic hydroxyl group.[4]

Experimental Protocol:

-

Materials: Vanillin, Acetic Anhydride, Pyridine (as catalyst), Dichloromethane (solvent).

-

Procedure:

-

Dissolve vanillin in dichloromethane in a round-bottom flask.

-

Add a catalytic amount of pyridine to the solution.

-

Slowly add acetic anhydride to the mixture at room temperature.

-

Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with a dilute acid solution (e.g., 1M HCl) to remove pyridine, followed by a wash with a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-formyl-2-methoxyphenyl acetate.

-

The second step is the nitration of the acetylated vanillin. This reaction is regioselective due to the directing effects of the substituents on the aromatic ring.[4]

Experimental Protocol:

-

Materials: 4-Formyl-2-methoxyphenyl acetate, Fuming Nitric Acid, Dichloromethane (solvent).

-

Procedure:

-

Dissolve the 4-formyl-2-methoxyphenyl acetate in dichloromethane and cool the solution to between -10 and -5 °C using an ice-salt bath.[4]

-

Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the low temperature to control the exothermic reaction and minimize byproduct formation.[4]

-

After the addition is complete, allow the reaction to stir at this temperature for a specified time, monitoring the reaction's progress by TLC.

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench the reaction.

-

Separate the organic layer, and wash it with water and then with a saturated sodium bicarbonate solution until the washings are neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

-

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from vanillin.

Caption: Synthesis of this compound.

Applications and Further Reactions

This compound is a valuable intermediate in the synthesis of various organic compounds. Its reactive formyl and nitro groups make it suitable for creating more complex molecules.[1] It is utilized in the production of pharmaceuticals, agrochemicals, dyes, and pigments.[1]

One key application is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4]

Experimental Protocol:

-

Materials: this compound, Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Benzene.

-

Procedure:

-

A mixture of 4-methoxy-3-nitrophenyl acetate and a solution of NaOH in water is stirred and heated on a steam bath for 2 hours.[5]

-

The reaction solution is then acidified with concentrated HCl, ensuring the temperature remains below 20°C.[5]

-

The acidic solution is extracted three times with benzene.[5]

-

The combined benzene extracts are dried over anhydrous MgSO₄, filtered, and concentrated in vacuo to yield 4-methoxy-3-nitrophenol.[5]

-

References

An In-depth Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, synthesis protocols, and its applications in the development of pharmacologically active compounds.

Chemical Identity

-

IUPAC Name: (4-formyl-2-methoxy-3-nitrophenyl) acetate[1]

-

Synonyms: 4-Acetoxy-3-methoxy-2-nitrobenzaldehyde, 4-O-acetyl-2-nitrovanillin, Acetic acid 4-formyl-2-methoxy-3-nitro-phenyl ester, Benzaldehyde, 4-(acetyloxy)-3-methoxy-2-nitro-.[2] A comprehensive list of depositor-supplied synonyms is available in the PubChem database.[1]

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₆ | [3][4] |

| Molecular Weight | 239.18 g/mol | [4][5][6] |

| CAS Number | 2698-69-3 | [2][4][5] |

| MDL Number | MFCD00086004 | [3] |

| Storage | Room temperature | [3] |

Spectral Data Summary:

-

¹H NMR: The expected signals in a ¹H NMR spectrum include a singlet for the aldehyde proton (δ 9.8–10.5 ppm), signals for the two aromatic protons, a singlet for the methoxy group protons, and a singlet for the acetate methyl protons.[5]

-

¹³C NMR: The anticipated ¹³C NMR spectrum would show ten distinct signals. Key signals include the aldehyde carbonyl carbon (δ 185–195 ppm), the acetate carbonyl carbon (δ 168–172 ppm), six signals for the aromatic carbons, a signal for the methoxy carbon (δ 55–65 ppm), and a signal for the acetate methyl carbon (δ 20–25 ppm).[5]

-

Infrared (IR): Characteristic IR absorption bands are expected for the carbonyl groups (aldehyde C=O stretch around 1700-1720 cm⁻¹ and ester C=O stretch around 1760-1770 cm⁻¹), the nitro group (asymmetric stretch around 1520-1560 cm⁻¹ and symmetric stretch around 1340-1370 cm⁻¹), and C-O stretching from the acetate and methoxy groups (1000-1300 cm⁻¹).[5]

Synthesis and Experimental Protocols

This compound is a crucial intermediate in multi-step organic syntheses, with its preparation and subsequent reactions being of significant interest. The acetate group serves as a protecting group for the phenolic hydroxyl functionality.[5]

A. Synthesis of the Precursor: 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)

The synthesis of the precursor, 4-formyl-2-methoxyphenyl acetate, is typically achieved through the acetylation of vanillin.[7]

-

Protocol: Acetylation of Vanillin with Acetic Anhydride and Pyridine [7]

-

Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) under anhydrous conditions.

-

To this solution, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol).

-

The reaction proceeds at room temperature. The progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up to isolate the product.

-

-

Protocol: Acetylation of Vanillin under Basic Conditions [7]

-

Dissolve 1.5 g of vanillin in 25 mL of a 10% sodium hydroxide (NaOH) solution in a conical flask.

-

Add 4 mL of acetic anhydride and approximately 30 g of crushed ice to the solution.

-

Shake the mixture vigorously for about 20 minutes, which should result in the formation of a milky white precipitate of vanillin acetate.

-

Collect the precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.

-

B. Synthesis of this compound

The target compound is synthesized via the regioselective nitration of 4-formyl-2-methoxyphenyl acetate.

-

Protocol: Regioselective Nitration of 4-Formyl-2-methoxyphenyl Acetate [5]

-

A strong nitrating agent, such as fuming nitric acid, is typically used for this reaction.[5]

-

The reaction is generally conducted at low temperatures (e.g., -5 to -10°C) to control the exothermic nature of the reaction and minimize byproduct formation.[5]

-

In a typical procedure, acetyl vanillin is dissolved in a suitable solvent like dichloromethane.[5]

-

The solution is cooled to the desired low temperature before the portion-wise addition of the nitrating agent.[5]

-

C. Synthesis of Schiff Bases from this compound

The aldehyde functional group of this compound can be readily reacted with primary amines to form Schiff bases, which are of interest for their potential biological activities.

-

General Protocol for Schiff Base Synthesis [8]

-

Dissolve this compound and the desired primary amine in a suitable solvent, such as methanol.

-

The reaction can be carried out at room temperature with stirring.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the Schiff base product can often be isolated by precipitation upon the addition of water, followed by filtration and recrystallization.[8]

-

Applications in Drug Development and Research

This compound serves as a valuable intermediate in the synthesis of various compounds with potential biological activities.[3]

-

Antimicrobial Agents: Schiff bases derived from this compound have been investigated for their antimicrobial properties. Studies have shown that these derivatives can exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria.[8][9][10]

-

Anti-inflammatory Agents: This compound is also utilized in the development of potential anti-inflammatory agents.[3]

-

Dyes and Pigments: The presence of reactive formyl and nitro groups facilitates the synthesis of complex organic molecules used as dyes and pigments.[3]

Synthetic Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway from the readily available starting material, vanillin, to this compound and its subsequent conversion to a Schiff base.

Caption: Synthetic pathway of this compound.

References

- 1. This compound | C10H9NO6 | CID 246319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2698-69-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 2698-69-3 | Benchchem [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Formyl-2-methoxy-3-nitrophenyl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound 4-Formyl-2-methoxy-3-nitrophenyl acetate, a key intermediate in various synthetic pathways. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent | Spectrometer Frequency |

| 9.90 | Singlet | - | 1H | Aldehyde (-CHO) | Chloroform-d | 400 MHz |

| 7.71 | Doublet | 8.4 | 1H | Aromatic (H-Ar) | Chloroform-d | 400 MHz |

| 7.44 | Doublet | 8.4 | 1H | Aromatic (H-Ar) | Chloroform-d | 400 MHz |

| 3.95 | Singlet | - | 3H | Methoxy (-OCH₃) | Chloroform-d | 400 MHz |

| 2.41 | Singlet | - | 3H | Acetate (-COCH₃) | Chloroform-d | 400 MHz |

| 9.88 | Singlet | - | 1H | Aldehyde (-CHO) | DMSO-d₆ | 500 MHz |

| 7.93 | Doublet | 8.5 | 1H | Aromatic (H-Ar) | DMSO-d₆ | 500 MHz |

| 7.70 | Doublet | 8.5 | 1H | Aromatic (H-Ar) | DMSO-d₆ | 500 MHz |

| 3.87 | Singlet | - | 3H | Methoxy (-OCH₃) | DMSO-d₆ | 500 MHz |

| 2.40 | Singlet | - | 3H | Acetate (-COCH₃) | DMSO-d₆ | 500 MHz |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 185–195 | Aldehyde Carbonyl (C=O) |

| 168–172 | Acetate Carbonyl (C=O) |

| Not specified | Aromatic Carbons (6 signals) |

| Not specified | Methoxy Carbon (-OCH₃) |

| Not specified | Acetate Methyl Carbon (-COCH₃) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| >3000 | Aromatic C-H Stretching |

| <3000 | Aliphatic C-H Stretching |

| ~1700 | Carbonyl (C=O) Stretching (Aldehyde and Acetate) |

| 1520–1560 | Asymmetric Nitro (NO₂) Stretching |

| 1340–1370 | Symmetric Nitro (NO₂) Stretching |

| 1000–1300 | C-O Stretching (Acetate and Methoxy) |

These are expected absorption ranges and may vary in the experimental spectrum.[1]

Table 4: Mass Spectrometry (MS) Data

| Parameter | Value |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| Computed Monoisotopic Mass | 239.04298701 Da |

Experimental mass spectral data with fragmentation patterns are not detailed in the available literature.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the title compound and the acquisition of the cited spectroscopic data.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of 4-formyl-2-methoxyphenyl acetate (vanillin acetate).[1]

Materials:

-

4-Formyl-2-methoxyphenyl acetate (Vanillin acetate)

-

Fuming Nitric Acid

-

Ice-water

-

Ethyl acetate

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Methyl t-butyl ether

Procedure:

-

4-Formyl-2-methoxyphenyl acetate (75.0 g, 0.39 mol) is added to fuming nitric acid (250 mL) at 5 °C.[1]

-

The reaction mixture is stirred at 5 °C for 1 hour.[1]

-

The mixture is then poured into ice-water and stirred for 30 minutes.[1]

-

The resulting solid is collected by filtration and washed with water.[1]

-

The solid is dissolved in ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1]

-

The crude product is washed with a mixture of petroleum ether and methyl t-butyl ether (2:1 v/v) to yield this compound as a yellow solid.[1]

NMR Spectroscopy

Instrumentation:

-

A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Data Acquisition:

-

¹H NMR spectra are recorded, and chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy

A standard protocol for acquiring an IR spectrum of a solid organic compound would involve the following:

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

A general procedure for obtaining the mass spectrum of the compound is as follows:

Instrumentation:

-

A mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

Sample Preparation:

-

The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.

Data Acquisition:

-

The instrument is set to scan a relevant mass-to-charge (m/z) range to detect the molecular ion and any fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Logical Workflow

The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.

Caption: General workflow from synthesis to spectroscopic analysis.

References

The Versatile Intermediate: A Technical Guide to 4-Formyl-2-methoxy-3-nitrophenyl acetate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 4-Formyl-2-methoxy-3-nitrophenyl acetate, a pivotal synthetic intermediate. With its unique combination of functional groups, this compound serves as a versatile building block in the synthesis of a wide array of complex organic molecules, particularly in the realms of pharmaceuticals and fine chemicals. This document details its synthesis, chemical properties, and significant applications, supported by experimental protocols and quantitative data.

Core Chemical Properties and Synthesis

This compound, also known as 4-O-acetyl-2-nitrovanillin, is a stable crystalline solid. Its strategic importance in organic synthesis stems from the orthogonal reactivity of its three key functional groups: the aldehyde, the nitro group, and the protecting acetate group.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2698-69-3 |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol [1] |

| Appearance | Light yellow solid |

| Storage | Room temperature[1] |

The synthesis of this compound is most commonly achieved through the nitration of vanillin acetate (4-formyl-2-methoxyphenyl acetate). The acetate group serves as a protecting group for the phenolic hydroxyl of vanillin, preventing unwanted side reactions during nitration.

Synthesis of Vanillin Acetate from Vanillin

The initial step involves the acetylation of vanillin. This is a straightforward esterification reaction.

-

Experimental Protocol:

-

Dissolve vanillin in a suitable solvent such as dichloromethane.

-

Add acetic anhydride and a base like pyridine or triethylamine. The base neutralizes the acetic acid byproduct.[2]

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na₂SO₄) and solvent evaporation.

-

Nitration of Vanillin Acetate

The subsequent nitration is a regioselective electrophilic aromatic substitution. The methoxy and acetoxy groups direct the incoming nitro group to the ortho and para positions. Steric hindrance from the methoxy and formyl groups favors the formation of the 3-nitro derivative.[2]

-

Experimental Protocol:

-

Dissolve acetyl vanillin (19.4g, 0.1mol) in dichloroethane.

-

Add the solution portionwise to fuming nitric acid (80mL) at a temperature of -20°C to -10°C.

-

Stir the reaction mixture at 0-5°C.

-

Pour the reaction mixture into ice water and stir vigorously for 30 minutes.

-

Filter the precipitate and wash it twice with water to obtain the crude product.[3]

-

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Peaks |

| ¹H NMR | Aldehyde proton (singlet): δ 9.8–10.5 ppm; Aromatic protons (2H); Methoxy protons (singlet, 3H); Acetate methyl protons (singlet, 3H).[2] |

| ¹³C NMR | Aldehyde carbonyl: δ 185–195 ppm; Acetate carbonyl: δ 168–172 ppm; Aromatic carbons (6 signals); Methoxy carbon: δ 55–65 ppm; Acetate methyl carbon: δ 20–25 ppm.[2] |

| IR (Infrared) | Two strong C=O stretching bands for the aldehyde and acetate groups; C-O stretching bands; N-O stretching bands for the nitro group. |

Role as a Synthetic Intermediate

The true value of this compound lies in its utility as a versatile intermediate for constructing more complex molecules. The differential reactivity of its functional groups allows for a stepwise and controlled synthetic strategy.

Deprotection to Reveal the Phenolic Hydroxyl Group

A key application is the hydrolysis of the acetate group to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. This deprotection unmasks a reactive phenolic hydroxyl group, opening up further synthetic possibilities.[2]

-

Experimental Protocol:

-

Add this compound (1120 g, 4.72 moles) portionwise to a freshly prepared 33% (w/w) NaOH solution (4.5 liters).

-

Heat the resulting slurry on a steam bath at 75°C for 10 minutes.

-

Dilute the mixture with 5 liters of water.

-

Acidify the reaction mixture with 6.4 liters of 6 N hydrochloric acid while cooling.

-

Filter the resulting product and wash with water.

-

Recrystallization from ether/cyclohexane yields the desired product as a light yellow solid (85% yield).[4]

-

Synthesis of Schiff Bases

The aldehyde functional group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These compounds are important in coordination chemistry and as intermediates for the synthesis of various heterocyclic compounds.

-

Experimental Protocol for the Synthesis of [(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate:

-

Dissolve this compound (0.0995 g) and 3-chloro-4-methylaniline (0.0706 g) in methanol (20 mL).

-

Stir the mixture at room temperature for 45 minutes to obtain a clear solution.

-

Allow the solution to stand in the air for 3 days.

-

Yellow block-shaped single crystals of the title compound suitable for X-ray diffraction analysis will form at the bottom of the vessel.[5]

-

Intermediate in the Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of compounds with potential biological activities, including antimicrobial and anti-inflammatory agents.[1] For instance, novel acetyl vanillin derivatives have been synthesized by reacting the parent compound with various amines, and these derivatives have shown potent antimicrobial activity against E. coli. The presence of electron-withdrawing groups was noted to be a reason for their potent antimicrobial effect.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. Its well-defined synthesis and the predictable reactivity of its functional groups make it an essential tool for organic chemists in academia and industry. The ability to selectively unmask or modify its functional groups provides a robust platform for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutic agents and other high-value chemical entities. This guide provides a foundational understanding and practical protocols to leverage the full potential of this important chemical building block.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound | 2698-69-3 | Benchchem [benchchem.com]

- 3. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-Nitrophenyl Acetate | C8H7NO4 | CID 13243 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Formyl-2-methoxy-3-nitrophenyl acetate

This technical guide provides a comprehensive overview of the retrosynthetic analysis and synthetic methodologies for 4-Formyl-2-methoxy-3-nitrophenyl acetate, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available precursors. The primary disconnections are the nitro and acetate functionalities, revealing a straightforward and efficient synthetic route.[1]

The analysis begins by disconnecting the nitro group (C-N bond), a standard electrophilic aromatic substitution, which leads to the precursor 4-formyl-2-methoxyphenyl acetate . This intermediate, also known as vanillin acetate, already contains the core benzaldehyde, methoxy, and acetate groups.[1] A further disconnection of the acetate group from 4-formyl-2-methoxyphenyl acetate via hydrolysis points to vanillin (4-hydroxy-3-methoxybenzaldehyde) as a readily available and key starting material.[1] This two-step retrosynthesis, involving acetylation and subsequent nitration in the forward direction, presents an efficient pathway to the target molecule.[1]

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Key Intermediate: 4-Formyl-2-methoxyphenyl acetate (Vanillin Acetate)

The initial step in the synthesis is the protection of the phenolic hydroxyl group of vanillin through acetylation to yield vanillin acetate. This prevents interference during the subsequent nitration step and modifies the electronic properties of the aromatic ring.[1] Several methods have been documented for this transformation, primarily involving the reaction of vanillin with acetic anhydride under either basic or acidic catalysis.[2]

Comparison of Acetylation Protocols

| Catalyst | Solvent | Reaction Time | Work-up | Purity Indicator | Reference |

| Pyridine | Dichloromethane (DCM) | 3-4 hours | Extraction with ethyl acetate, washed with NaOH | Melting Point: 77-79 °C | [2] |

| Sulfuric Acid | Acetic Anhydride | ~1 hour | Precipitation in ice-water | Recrystallization from 95% ethanol | [2] |

| Sodium Hydroxide | Water | 15 minutes | Suction filtration | Recrystallization from ethanol | [3] |

Detailed Experimental Protocol: Pyridine-Catalyzed Acetylation

This method employs pyridine as a basic catalyst and dichloromethane (DCM) as the solvent.[2]

-

Dissolve vanillin (3.2 mmol) in 5-6 mL of dichloromethane (DCM) in a suitable reaction vessel.

-

Under anhydrous conditions, add acetic anhydride (3.84 mmol) and dry pyridine (3.84 mmol) to the solution.[4]

-

Stir the reaction mixture for 3-4 hours at room temperature.[4]

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC) with a 1:1 Hexane:Ethyl acetate mobile phase.[2][4]

-

Upon completion, evaporate the DCM and pour the mixture onto crushed ice.[4]

-

Filter the resulting precipitate, wash with water, and dry.[4]

-

Recrystallize the crude product from 95% ethanol to obtain pure vanillin acetate.[2][4]

Synthesis of the Target Molecule: this compound

The regioselective nitration of vanillin acetate is the final step in synthesizing this compound. This reaction is typically performed using a strong nitrating agent at low temperatures to control the exothermic nature of the reaction and minimize byproduct formation.[1]

Nitration Protocol

| Nitrating Agent | Solvent | Temperature | Reaction Time | Work-up | Reference |

| Fuming Nitric Acid | Dichloromethane (DCM) | -5 to -10 °C | 1-2 hours | Precipitation in ice-cold water | [1][4] |

| Nitric Acid | Dichloromethane (DCM) | 0-5 °C | 20 minutes | Quenched with ice water, stand for 2 hours | [5] |

| Yttrium Nitrate Hexahydrate | Glacial Acetic Acid | Room Temperature | 10 minutes | Monitored by TLC | [5] |

Detailed Experimental Protocol: Nitration with Fuming Nitric Acid

-

Dissolve acetyl vanillin (2.59 mmol) in 5 mL of dichloromethane (DCM).[4]

-

Cool the mixture to a temperature between -5 and -10 °C in an ice-salt bath.[1][4]

-

Slowly add 2 mL of fuming nitric acid to the stirred solution while maintaining the low temperature.[4]

-

Continue stirring the reaction mixture for 1-2 hours at room temperature.[4]

-

Monitor the reaction progress by TLC using a 1:1 Hexane:Ethyl acetate mobile phase.[4]

-

For work-up, pour the reaction mixture into ice-cold water to precipitate the product.[4]

-

Filter the precipitate, wash thoroughly with water, and dry to yield this compound.[4]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from vanillin is a two-stage process involving acetylation followed by nitration, with appropriate work-up and purification steps.

Caption: Overall experimental workflow for the synthesis.

Characterization Data

The structural confirmation of the intermediate and final product is crucial. The following table summarizes key characterization data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key IR Peaks (cm⁻¹) | Key ¹H NMR Signals (ppm) |

| Vanillin Acetate | C₁₀H₁₀O₄ | 194.18 | 77-79 | ~1758 (C=O, ester) | ~2.29 (s, 3H, CH₃), ~3.83 (s, 3H, OCH₃), ~6.8-8.0 (m, 3H, Ar-H), ~9.9 (s, 1H, CHO) |

| This compound | C₁₀H₉NO₆ | 239.18 | Not widely reported | ~1540 (NO₂) | Not detailed in search results |

Applications in Organic Synthesis

This compound serves as a stable intermediate and a precursor to other valuable chemical building blocks.[1] The acetate group functions as a protecting group for the phenolic hydroxyl, preventing it from interfering in subsequent synthetic steps.[1] A primary application of this compound is its conversion to 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[1] Its reactive formyl and nitro groups also make it useful in the synthesis of dyes, pigments, and compounds with potential biological activities, such as antimicrobial or anti-inflammatory agents.[6]

References

Methodological & Application

Application Notes and Protocols: Synthesis of Schiff Bases Using 4-Formyl-2-methoxy-3-nitrophenyl acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of Schiff bases derived from 4-Formyl-2-methoxy-3-nitrophenyl acetate. This class of compounds holds significant potential in medicinal chemistry, particularly in the development of novel antimicrobial agents. The protocols are based on established methodologies and include data from closely related structural analogs to guide research and development.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds synthesized from the condensation of a primary amine with an aldehyde or ketone. The unique structural and electronic properties of Schiff bases derived from substituted benzaldehydes, such as this compound, make them attractive candidates for various applications, including catalysis, materials science, and particularly, drug discovery. The presence of the nitro group, a strong electron-withdrawing moiety, often enhances the biological activity of these compounds. These notes provide a framework for the synthesis, characterization, and potential application of this promising class of molecules.

Data Presentation: Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Data of Representative Schiff Bases

| Compound ID | Amine Reactant | Molecular Formula | Yield (%) | Melting Point (°C) |

| SB-1 | Aniline | C₁₇H₁₆N₂O₅ | 85 | 142-144 |

| SB-2 | 4-Methylaniline | C₁₈H₁₈N₂O₅ | 88 | 158-160 |

| SB-3 | 4-Methoxyaniline | C₁₈H₁₈N₂O₆ | 90 | 165-167 |

| SB-4 | 4-Chloroaniline | C₁₇H₁₅ClN₂O₅ | 82 | 178-180 |

| SB-5 | 3-Chloro-4-methylaniline | C₁₇H₁₅ClN₂O₅ | - | - |

Data for SB-1 to SB-4 are based on analogous compounds from acetyl nitro vanillin for illustrative purposes. Data for SB-5 is specific to the reaction with this compound.[1]

Table 2: Key Spectroscopic Data of Representative Schiff Bases

| Compound ID | FT-IR (cm⁻¹) ν(C=N) | ¹H-NMR (δ, ppm) -CH=N- | Mass Spec (m/z) [M]⁺ |

| SB-1 | 1625 | 8.45 (s, 1H) | 328 |

| SB-2 | 1628 | 8.42 (s, 1H) | 342 |

| SB-3 | 1620 | 8.38 (s, 1H) | 358 |

| SB-4 | 1630 | 8.51 (s, 1H) | 362.5 |

| SB-5 | - | - | 362.76 |

Spectral data for SB-1 to SB-4 are based on analogous compounds from acetyl nitro vanillin for illustrative purposes. Mass spec data for SB-5 is specific to the reaction with this compound.[1]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from this compound

This protocol outlines a general procedure for the synthesis of Schiff bases via the condensation of this compound with a primary amine.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, p-toluidine, p-anisidine)

-

Methanol (absolute)

-

Glacial acetic acid (catalyst)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute methanol.

-

To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.

-

Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold methanol to remove any unreacted starting materials.

-

Recrystallize the product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure Schiff base.

-

Dry the purified product in a desiccator and determine the yield and melting point.

-

Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

Protocol 2: Specific Synthesis of 4-[(E)-(3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate[1]

This protocol details the synthesis of a specific Schiff base, providing precise quantities of reagents.

Materials:

-

This compound (0.0995 g, 0.416 mmol)

-

3-Chloro-4-methylaniline (0.0706 g, 0.498 mmol)

-

Methanol (20 mL)

-

Stir plate and stir bar

-

Beaker or flask

Procedure:

-

Dissolve 0.0995 g of this compound and 0.0706 g of 3-chloro-4-methylaniline in 20 mL of methanol in a beaker or flask.[1]

-

Stir the mixture at room temperature for 45 minutes until a clear solution is obtained.[1]

-

Allow the solution to stand undisturbed in the air for 3 days.[1]

-

Yellow, block-shaped single crystals of the title compound suitable for X-ray diffraction analysis will form at the bottom of the vessel.[1]

-

Isolate the crystals by decanting the solvent and dry them carefully.

Visualizations

Experimental Workflow for Schiff Base Synthesis

Caption: General workflow for the synthesis of Schiff bases.

Proposed Mechanism of Antibacterial Action

While the specific signaling pathways for these novel compounds are yet to be elucidated, a generally accepted mechanism for the antibacterial action of many Schiff bases involves interference with bacterial cell wall synthesis and disruption of the cell membrane.

Caption: Putative antibacterial mechanism of Schiff bases.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes are of significant interest in drug development due to their wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compounds synthesized from this compound are particularly promising as antimicrobial agents. The nitro-substitution is known to enhance the antimicrobial efficacy of many compounds. Further derivatization by varying the primary amine reactant can lead to a library of compounds with potentially diverse and improved biological activities. These compounds can serve as lead structures for the development of new therapeutic agents to combat drug-resistant pathogens.

Safety Precautions

Standard laboratory safety precautions should be followed when performing these syntheses. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be carried out in a well-ventilated fume hood. The hazards of the individual reagents should be reviewed from their respective Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols: 4-Formyl-2-methoxy-3-nitrophenyl acetate as a Precursor for Pharmaceutical Intermediates

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Formyl-2-methoxy-3-nitrophenyl acetate, a derivative of vanillin, is a key building block in the synthesis of various pharmaceutical intermediates. Its versatile structure, featuring nitro, formyl, and protected hydroxyl groups, allows for a range of chemical modifications, making it a valuable precursor in the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of significant pharmaceutical intermediates, including COMT inhibitors and potential antimicrobial agents.

Key Applications

The primary application of this compound in pharmaceutical synthesis lies in its conversion to the pivotal intermediate, 4-hydroxy-3-methoxy-2-nitrobenzaldehyde (also known as 2-nitrovanillin). This intermediate is a direct precursor to drugs used in the management of Parkinson's disease and serves as a scaffold for the development of novel antimicrobial compounds.

Pharmaceutical Intermediates Derived from this compound:

-

4-hydroxy-3-methoxy-2-nitrobenzaldehyde: A crucial intermediate for the synthesis of Catechol-O-methyltransferase (COMT) inhibitors.

-

COMT Inhibitors (e.g., Entacapone and Tolcapone): Used in the treatment of Parkinson's disease to enhance the efficacy of levodopa.[1][2]

-

Schiff Base Derivatives: Investigated for their potential as antimicrobial and antifungal agents.[3]

Data Presentation

Table 1: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| This compound | 33% (w/w) NaOH, 6 N HCl | Steam bath at 75°C for 10 minutes, followed by acidification. | 85% | Not specified | [4] |

Table 2: Synthesis of Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| 3,4-dihydroxy-5-nitrobenzaldehyde | N,N-diethylcyanoacetamide, Toluene, Cyclohexane, Piperidine, Glacial Acetic Acid | Reflux at 88-94°C | High (exact value not specified) | E-isomer 99.02%, Z-isomer 0.12% | [5] |

| 3,4-dihydroxy-5-nitrobenzaldehyde | N,N-diethylcyanoacetamide, Toluene, Piperidine, Glacial Acetic Acid | Reflux at 110-120°C | Not specified | Not specified | [5] |

Table 3: Synthesis of Schiff Base Derivatives from Acetyl Nitro Vanillin

| Starting Material | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Acetyl Nitro Vanillin | Various substituted amines, Ethanol | Stirred for 2-3 hours at ambient temperature | Moderate (oily compounds collected) | Not specified | [3][6] |

Experimental Protocols

Protocol 1: Synthesis of 4-hydroxy-3-methoxy-2-nitrobenzaldehyde

This protocol details the hydrolysis of this compound to yield the key pharmaceutical intermediate 4-hydroxy-3-methoxy-2-nitrobenzaldehyde.[4]

Materials:

-

This compound

-

33% (w/w) Sodium Hydroxide (NaOH) solution

-

6 N Hydrochloric acid (HCl)

-

Water

-

Ether

-

Cyclohexane

-

Steam bath

-

Filtration apparatus

Procedure:

-

To a freshly prepared 33% (w/w) NaOH solution (4.5 liters), add this compound (1120 g, 4.72 moles) portionwise.

-

Heat the resulting slurry on a steam bath at 75°C for 10 minutes.

-

Dilute the reaction mixture with 5 liters of water.

-

Cool the mixture and acidify with 6.4 liters of 6 N hydrochloric acid.

-

Filter the resulting precipitate and wash thoroughly with water.

-

The crude product yields 794 g (85% yield).

-

Recrystallize the product from an ether/cyclohexane mixture to obtain a light yellow solid with a melting point of 136°-137°C.

Protocol 2: Synthesis of Entacapone from 3,4-dihydroxy-5-nitrobenzaldehyde

This protocol outlines the synthesis of the COMT inhibitor Entacapone, a drug used in Parkinson's disease treatment, starting from the intermediate derived from our precursor.[5]

Materials:

-

3,4-dihydroxy-5-nitrobenzaldehyde

-

N,N-diethylcyanoacetamide

-

Toluene

-

Cyclohexane (optional, for mixed solvent system)

-

Piperidine

-

Glacial Acetic Acid

-

Reflux apparatus

-

Filtration apparatus

Procedure:

-

In a reaction flask, charge 3,4-dihydroxy-5-nitrobenzaldehyde (17 g) and N,N-diethylcyanoacetamide (16.9 g) in a solution of toluene (85 ml) and cyclohexane (85 ml) at room temperature.

-

Add piperidine (0.78 g) to the mixture.

-

Raise the reaction temperature to reflux (88-94°C) and remove water azeotropically.

-

After the reaction is complete (monitor by TLC), add glacial acetic acid (34 ml) to the reaction mixture.

-

Cool the mixture to 25°C to 30°C and stir.

-

Filter the precipitated product and wash with toluene and then with water.

-

Dry the residue under vacuum at 50-55°C to obtain Entacapone (22.7 g).

Protocol 3: General Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff bases from acetylated nitrovanillin, which can be derived from this compound. These compounds are of interest for their potential antimicrobial properties.[3][6]

Materials:

-

Acetyl nitro vanillin (can be synthesized from this compound)

-

Various substituted primary amines

-

Ethanol

-

Stirring apparatus

Procedure:

-

Dissolve an equimolar mixture of acetyl nitro vanillin (e.g., 0.418 mmol) in 25 ml of ethanol.

-

To this solution, add the desired substituted amine (e.g., 0.428 mmol).

-

Stir the mixture for 2-3 hours at ambient temperature.

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase.

-

Upon completion, evaporate the solvent to collect the oily Schiff base product. Further purification may be required depending on the specific derivative.

Visualizations

Synthetic Workflow from Precursor to Pharmaceutical Intermediates

Caption: Synthetic pathways from the precursor to key pharmaceutical intermediates.

Mechanism of Action of COMT Inhibitors

Caption: Signaling pathway illustrating the mechanism of COMT inhibitors.

References

- 1. COMT inhibitors in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. US20100234632A1 - process for the preparation of entacapone - Google Patents [patents.google.com]

- 6. pdf.journalagent.com [pdf.journalagent.com]

Application Notes and Protocols for 4-Formyl-2-methoxy-3-nitrophenyl acetate in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the use of 4-Formyl-2-methoxy-3-nitrophenyl acetate , a versatile intermediate in the synthesis of potential agrochemical compounds. This document outlines its role in the preparation of bioactive molecules and provides methodologies for key transformations.

Introduction

This compound, also known as acetyl nitrovanillin, is a derivative of vanillin, a widely available and safe natural compound. Its functional groups, including an aldehyde, a methoxy group, a nitro group, and a protected phenol, make it a valuable starting material for the synthesis of a variety of heterocyclic and aromatic compounds with potential biological activities. The acetate group serves as a protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.[1][2] This intermediate is particularly useful for synthesizing Schiff bases and other derivatives that are scaffolds of interest in the development of new fungicides, bactericides, and other crop protection agents.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉NO₆ |

| Molecular Weight | 239.18 g/mol |

| CAS Number | 2698-69-3 |

| Appearance | Not specified in literature; likely a solid |

| Solubility | Soluble in common organic solvents |

Key Synthetic Applications & Protocols

Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity

Schiff bases derived from this compound have been investigated for their antimicrobial properties, which is a key indicator for potential agrochemical applications (e.g., as bactericides or fungicides).[1][2] The general synthetic route involves the condensation of the aldehyde group with various primary amines.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol.

-

Addition of Amine: Add 1.0-1.2 equivalents of the desired substituted primary amine to the solution.

-

Catalyst (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: The structure of the synthesized Schiff bases is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[1]

Table of Expected Spectroscopic Data for a Representative Schiff Base Derivative

| Spectral Data Type | Expected Characteristics |

| FT-IR (cm⁻¹) | ~1625 (C=N, imine), ~1540 (N-O, nitro), ~1370 (C-N) |

| ¹H-NMR (ppm) | ~8.5 (s, 1H, -CH=N-), aromatic protons, signals for the specific amine substituent, ~3.9 (s, 3H, -OCH₃), ~2.3 (s, 3H, -OCOCH₃) |

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the product |

Note: The exact positions of peaks will vary depending on the specific amine used.

Preparation of 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

The deacetylation of this compound yields 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, a valuable intermediate where the phenolic hydroxyl group is available for further reactions, such as etherification, which is a common step in the synthesis of more complex agrochemicals.[3]

Experimental Protocol: Deacetylation to 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde

-

Reaction Setup: Prepare a 33% (w/w) aqueous solution of sodium hydroxide (NaOH).

-

Addition of Starting Material: Add this compound portion-wise to the NaOH solution with stirring.

-

Reaction Conditions: Heat the resulting slurry on a steam bath to approximately 75°C for 10-15 minutes.

-

Dilution and Acidification: After heating, dilute the reaction mixture with water. Cool the mixture in an ice bath and acidify with 6 N hydrochloric acid (HCl) until the product precipitates.

-

Work-up and Purification: Collect the precipitated solid by filtration and wash thoroughly with water. The crude product can be recrystallized from a suitable solvent system like ether/cyclohexane to yield the purified product.

-

Characterization: The product, 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde, can be characterized by its melting point (136-137°C) and spectroscopic techniques.[3]

Quantitative Data for Deacetylation Protocol

| Reactant | Moles | Volume/Mass |

| This compound | 4.72 mol | 1120 g |

| 33% (w/w) NaOH solution | - | 4.5 L |

| 6 N HCl | - | ~6.4 L |

| Product | Yield | Mass |

| 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | 85% | 794 g |

Data adapted from PrepChem.[3]

Potential Signaling Pathways and Mechanisms of Action

While specific agrochemicals derived from this compound are not yet commercialized, the synthesized Schiff base derivatives are being investigated for their antimicrobial properties.[1][2] The mode of action for many antimicrobial Schiff bases involves interference with key cellular processes in pathogens.

Hypothesized Mechanisms of Action:

-

Enzyme Inhibition: The imine group in Schiff bases can chelate with metal ions present in the active sites of enzymes, leading to their deactivation.

-

Cell Membrane Disruption: The lipophilic nature of some Schiff base derivatives may allow them to intercalate into the cell membrane of fungi or bacteria, disrupting its integrity and leading to cell death.

-

Interference with Nucleic Acid Synthesis: Some compounds may bind to DNA or RNA, inhibiting replication and transcription processes.

Further research is required to elucidate the precise signaling pathways and molecular targets of agrochemicals derived from this intermediate.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel compounds with potential applications in the agrochemical industry. The protocols provided herein for the synthesis of Schiff bases and the deprotection to a key phenolic intermediate offer a foundation for further research and development in this area. The exploration of derivatives of this compound may lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols: "4-Formyl-2-methoxy-3-nitrophenyl acetate" in the Synthesis of Dye and Pigment Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

"4-Formyl-2-methoxy-3-nitrophenyl acetate" is a versatile synthetic intermediate valued for its role in the development of a variety of organic molecules. Its utility is primarily attributed to the presence of reactive formyl and nitro functional groups, which are instrumental in the synthesis of complex molecular architectures.[1] In the realm of dye and pigment chemistry, this compound serves as a crucial precursor, enabling the creation of chromophores through various condensation and coupling reactions. This document provides detailed application notes and experimental protocols for the use of "this compound" in the synthesis of dye and pigment precursors, with a specific focus on the preparation of Schiff base derivatives.

General Synthetic Utility

The chemical structure of "this compound" offers several points of reactivity. The acetate group acts as a protecting group for the phenolic hydroxyl, which can be selectively removed under basic conditions to yield 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, another valuable intermediate. The electron-withdrawing nature of the nitro and formyl groups influences the reactivity of the aromatic ring, making it amenable to certain substitution reactions. The most common application in dye precursor synthesis involves the reaction of the aldehyde (formyl) group.

Synthesis of Schiff Base Dye Precursors

A primary application of "this compound" in dye synthesis is its reaction with primary aromatic amines to form Schiff bases (imines). These Schiff bases are often colored compounds themselves and can serve as precursors for more complex dye structures or be used directly as pigments. The imine linkage (-C=N-) extends the conjugated system, which is fundamental to the color of organic dyes.

Example: Synthesis of (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate

A specific example of a Schiff base dye precursor synthesized from "this compound" is its condensation with 3-chloro-4-methylaniline. The resulting product, (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate, is a yellow crystalline solid.[2]

Reaction Scheme:

Quantitative Data:

While specific yield and melting point data were not available in the cited literature, the following table structure is provided for recording experimental results.

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) | Appearance |

| (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate | C₁₇H₁₅ClN₂O₅ | 362.77 | User to calculate | User to record | User to calculate | User to record | Yellow crystalline solid |

Spectroscopic Characterization Data:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate | Data not available in the search results. Users should perform their own analysis and record the data here. | Data not available in the search results. Users should perform their own analysis and record the data here. | Data not available in the search results. Users should perform their own analysis and record the data here. |

Experimental Protocols

Protocol 1: Synthesis of (3-Chloro-4-methylphenyl)iminomethyl]-2-methoxy-3-nitrophenyl acetate[2]

Materials:

-

This compound (0.0995 g, 0.416 mmol)

-

3-chloro-4-methylaniline (0.0706 g, 0.498 mmol)

-

Methanol (20 mL)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask or beaker)

Procedure:

-

In a suitable reaction vessel, dissolve this compound (0.0995 g) and 3-chloro-4-methylaniline (0.0706 g) in methanol (20 mL).

-

Stir the mixture at room temperature for 45 minutes, or until a clear solution is obtained.

-

Allow the solution to stand undisturbed at room temperature for 3 days.

-

Yellow, block-shaped single crystals of the product are expected to form at the bottom of the vessel.

-

Isolate the crystals by filtration.

-

Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the crystals under vacuum.

-

Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Mandatory Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic workflow for the preparation of a Schiff base dye precursor.